molecular formula C9H10O3 B14664788 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one CAS No. 50607-36-8

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one

Cat. No.: B14664788
CAS No.: 50607-36-8
M. Wt: 166.17 g/mol
InChI Key: KIMUOIMRCXPXNZ-UHFFFAOYSA-N
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Description

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one is a chemical building block belonging to the 4-hydroxy-6-methyl-2H-pyran-2-one family, a privileged scaffold in medicinal and synthetic chemistry. This compound features a reactive prop-2-en-1-yl (allyl) substituent at the 3-position, which offers a versatile handle for further synthetic elaboration through reactions such as cross-couplings, oxidations, and cycloadditions. Its core structure is recognized as a key intermediate in the synthesis of diverse heterocyclic systems with significant pharmacological potential . Researchers value this scaffold for its broad bioactivity. While your specific derivative is a novel offering, closely related 3-acyl-substituted analogs have demonstrated potent biological effects. For instance, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP) has been shown to exhibit significant antitumor properties by inducing apoptosis in human ovarian cancer cells. The reported mechanism involves the generation of reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspase-3-dependent pathways . Furthermore, the 4-hydroxy-6-methyl-2H-pyran-2-one core is a proven precursor in multicomponent reactions for constructing complex medicinally relevant scaffolds, such as 2-amino-4H-chromenes, which are prominent in drug discovery efforts . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-hydroxy-6-methyl-3-prop-2-enylpyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-3-4-7-8(10)5-6(2)12-9(7)11/h3,5,10H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMUOIMRCXPXNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716195
Record name 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50607-36-8
Record name 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Substrate Activation : DHAA is treated with a base (e.g., K$$2$$CO$$3$$) in polar aprotic solvents (e.g., DMF) to deprotonate the hydroxyl group, enhancing nucleophilicity at the 3-position.
  • Allylation : Allyl bromide (1.2 equiv) is added dropwise at 60–80°C for 6–8 hours.
  • Workup : The reaction is quenched with ice-water, and the product is extracted with ethyl acetate. Purification via column chromatography yields the target compound.
Entry Allylating Agent Solvent Temperature (°C) Time (h) Yield (%)
1 Allyl bromide DMF 80 8 72
2 Allyl chloride Acetonitrile 60 12 58

Mechanistic Insight : The base deprotonates the hydroxyl group, enabling an S$$_\text{N}$$2 attack on the allyl halide. Steric hindrance from the acetyl group directs substitution to the 3-position.

Claisen Condensation with Allyl Acetate

This method leverages the condensation of β-keto esters with allyl acetate under acidic conditions to construct the pyrone ring.

Procedure:

  • Condensation : Ethyl acetoacetate (1.0 equiv) and allyl acetate (1.5 equiv) are heated with H$$2$$SO$$4$$ (5 mol%) in toluene at 110°C for 4 hours.
  • Cyclization : Intramolecular lactonization occurs spontaneously under reflux.
  • Isolation : The mixture is neutralized with NaHCO$$_3$$, and the product is recrystallized from ethanol.
Entry Acid Catalyst Solvent Temperature (°C) Yield (%)
1 H$$2$$SO$$4$$ Toluene 110 65
2 PTSA Xylene 130 60

Key Consideration : Excess allyl acetate ensures complete conversion, but higher temperatures may promote decarboxylation.

Transition Metal-Catalyzed Allylation

Palladium-catalyzed methods enable direct allylation of preformed pyrone intermediates.

Procedure:

  • Substrate Preparation : 4-Hydroxy-6-methyl-2H-pyran-2-one is synthesized via deacetylation of DHAA using 96% H$$2$$SO$$4$$ at 95°C.
  • Allylation : The pyrone (1.0 equiv), allyl carbonate (1.2 equiv), and Pd(PPh$$3$$)$$4$$ (5 mol%) are stirred in THF at 25°C for 24 hours.
  • Purification : Silica gel chromatography isolates the product.
Entry Catalyst Allyl Source Yield (%)
1 Pd(PPh$$3$$)$$4$$ Allyl carbonate 68
2 Pd(OAc)$$_2$$ Allyl bromide 55

Advantage : This method avoids harsh conditions, preserving acid-sensitive functional groups.

Ultrasound-Assisted Synthesis

Ultrasound irradiation accelerates reaction kinetics, improving yields and reducing time.

Procedure:

  • Mixing : DHAA (1.0 equiv) and allyl amine (1.5 equiv) are combined in ethanol.
  • Sonication : The mixture is irradiated at 40 kHz for 1 hour at 50°C.
  • Oxidation : The intermediate imine is oxidized with MnO$$_2$$ to yield the allyl-substituted pyrone.
Entry Ultrasound Frequency (kHz) Time (h) Yield (%)
1 40 1 78
2 35 1.5 70

Efficiency : Ultrasound promotes cavitation, enhancing mass transfer and reaction homogeneity.

Biocatalytic Approaches

Emerging enzymatic methods utilize bacterial polyketide synthases (PKS) for regioselective allylation.

Procedure:

  • Enzyme Preparation : Recombinant RpsA type III PKS from Rhodospirillum centenum is expressed in E. coli.
  • In Vitro Reaction : The enzyme catalyzes the condensation of methylmalonyl-CoA with allyl-CoA in Tris-HCl buffer (pH 7.5) at 30°C.
  • Product Extraction : Ethyl acetate extraction followed by HPLC purification yields the target compound.
Entry Starter Substrate Extender Units Yield (%)
1 Allyl-CoA 2× Methylmalonyl-CoA 42

Sustainability : This method avoids toxic solvents and enables chiral selectivity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Used in the formulation of natural dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one involves its interaction with various molecular targets. It is known to modulate the activity of enzymes involved in oxidative stress and inflammation. The compound can also interact with cellular receptors, leading to the activation of signaling pathways that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Diversity and Physical Properties

The pyran-2-one scaffold’s properties are highly substituent-dependent. Below is a comparative analysis (Table 1):

Table 1: Substituent Effects on Pyran-2-one Derivatives
Compound Name (CAS No.) Substituent at Position 3 Molecular Weight (g/mol) Melting Point (°C) Key Features References
Target Compound (50607-36-8) Prop-2-en-1-yl (allyl) 166.17 Not reported Reactive allyl group; metal coordination
Pogostone (102681-49-2) 4-Methylpentanoyl 224.25 Not reported Natural product; antibacterial
4-Hydroxy-6-methyl-3-(1-oxobutyl)-2H-pyran-2-one Butanoyl 196.20 Not reported Biomarker in herbs/spices
4a () Thiazole-phenylmethylidene Not reported 220 High yield (90%); thiazole moiety enhances stability
Compound 13 () 3-Phenylpropyl Not reported 129–130 Lower melting point due to flexible alkyl chain

Key Observations :

  • Allyl vs. Acyl Groups : The allyl-substituted target compound is more reactive than acylated derivatives (e.g., Pogostone) due to the unsaturated bond, enabling applications in catalysis or further synthesis .
  • Aromatic vs. Aliphatic Substituents : Thiazole- or phenyl-substituted derivatives (e.g., 4a, 4e in ) exhibit higher melting points (>200°C) compared to aliphatic analogues, likely due to π-π stacking .

Spectral and Structural Characterization

  • IR/NMR Trends :
    • Hydroxyl Stretching : All compounds show broad O-H stretches near 3,400 cm⁻¹ .
    • Allyl vs. Acyl Signals : Allyl protons in the target compound resonate at δ 5.0–5.8 ppm (1H NMR), while acyl groups (e.g., Pogostone) show carbonyl signals at ~170 ppm (13C NMR) .
  • Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., [M+H]+ at m/z 166.17 for the target compound) .

Biological Activity

4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one, also known as 4-hydroxy-6-methyl-2-pyrone, is a natural compound belonging to the class of flavonoids. This compound exhibits various biological activities that are of significant interest in pharmacology and biochemistry. This article provides a detailed review of its biological properties, including antioxidant, antimicrobial, and anti-inflammatory activities, supported by relevant data tables and research findings.

PropertyValue
Chemical FormulaC₉H₈O₃
Molecular Weight168.16 g/mol
CAS Number50607-36-8
AppearanceWhite to pale yellow powder
Melting Point188 °C (decomposes)
SolubilitySoluble in methanol

Antioxidant Activity

Numerous studies have highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress related to various diseases.

DPPH Radical Scavenging Assay:
The antioxidant activity was evaluated using the DPPH radical scavenging method. The results indicated that the compound exhibited significant scavenging activity, comparable to standard antioxidants.

Concentration (µg/mL)% Inhibition
1025
5055
10075

The compound demonstrated a dose-dependent increase in antioxidant activity, suggesting its potential as a natural antioxidant agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. The mechanism of action primarily involves the inhibition of microbial cell wall synthesis and metabolic pathways.

Antimicrobial Efficacy Against Various Strains:

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Candida albicans100

These findings indicate that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for use in food preservation and therapeutic applications .

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Research has shown that this compound can modulate inflammatory responses.

Inhibition of Pro-inflammatory Cytokines:
In vitro studies demonstrated that this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control150200
Compound (50 µg/mL)80120

This reduction indicates its potential role as an anti-inflammatory agent .

Case Studies

  • Case Study on Antioxidant Activity:
    A study published in PMC evaluated the effects of various flavonoids on oxidative stress markers in human cell lines. The results showed that compounds similar to this compound significantly reduced oxidative damage in cells exposed to hydrogen peroxide .
  • Case Study on Antimicrobial Effects:
    Another research investigated the antimicrobial properties against foodborne pathogens. The study concluded that the compound effectively inhibited the growth of several strains, suggesting its application as a natural preservative in food products .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Hydroxy-6-methyl-3-(prop-2-en-1-yl)-2H-pyran-2-one, and how can green chemistry principles be applied?

  • Methodological Answer : The compound can be synthesized via a "one-pot" method under microwave irradiation or high-pressure conditions to minimize solvent use and energy consumption. For example, Keppe's protocol involves cycloaddition reactions using environmentally benign catalysts (e.g., acetic acid) to achieve yields >75% . Green chemistry approaches, such as solvent-free microwave-assisted synthesis, reduce reaction times from hours to minutes while maintaining high purity (>95%) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

  • Methodological Answer :

  • 1H-NMR : The pyran ring proton appears as a singlet at δ ~6.1–6.2 ppm, while the allyl (prop-2-en-1-yl) group shows characteristic doublets (δ ~5.1–5.3 ppm for CH₂ and δ ~5.8–6.0 ppm for CH) .
  • IR : Key peaks include O–H stretching (~3414 cm⁻¹), conjugated C=O (~1720 cm⁻¹), and C=C (~1610 cm⁻¹) .
  • HRMS : Used to confirm molecular weight (e.g., [M+H]+ at m/z 327.1596 for chalcone derivatives) .

Q. What are the primary reactivity patterns of this compound with nucleophiles?

  • Methodological Answer : The α,β-unsaturated ketone moiety undergoes Michael additions or cycloadditions. For instance, reactions with hydrazine yield pyrazole derivatives, while amines (e.g., ethylamine) induce pyran ring opening to form conjugated products. Solvent choice (e.g., ethanol vs. DMF) and temperature (reflux at 75°C) critically influence regioselectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing chalcone derivatives via Knoevenagel condensation?

  • Methodological Answer :

Condition Optimized Parameter Yield Range
SolventDMF or MeCN (polar aprotic)31–75%
CatalystPiperidine (10 mol%)Improved kinetics
Temperature80–100°C (reflux)>60% conversion
Substitution PatternElectron-withdrawing aryl groups (e.g., nitro) enhance reactivity
  • Solvent polarity significantly impacts absorption spectra (λₐᵦₛ ~330–490 nm), with DMF inducing a bathochromic shift due to stabilization of excited states .

Q. How do contradictory pharmacological data (e.g., anti-HIV vs. anticancer activity) inform structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Anti-HIV Activity : Linked to the 4-hydroxy group and allyl substituent, which may inhibit viral protease by mimicking peptide substrates .
  • Anticancer Activity : The α,β-unsaturated system facilitates Michael additions to thiol groups in cellular targets (e.g., tubulin). Discrepancies in IC₅₀ values across studies (e.g., 2–50 µM) may arise from variations in cell lines or substituent positioning (e.g., para-substituted aryl groups enhance cytotoxicity) .
  • Resolution : Use standardized assays (e.g., MTT for cytotoxicity) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with bioactivity .

Q. What computational strategies validate the spectroscopic and crystallographic data for this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR shifts (<2 ppm deviation from experimental data) and IR vibrations .
  • X-ray Crystallography : Hydrogen-bonding networks (e.g., O–H⋯O interactions) stabilize the crystal lattice, with reported unit cell parameters (e.g., a = 7.8 Å, b = 10.2 Å, c = 12.4 Å) .

Q. How does solvent choice influence the compound’s stability and degradation pathways?

  • Methodological Answer :

  • Polar Protic Solvents (e.g., MeOH) : Accelerate hydrolysis of the lactone ring, forming open-chain carboxylic acids. Monitor degradation via HPLC (retention time shifts).
  • Aprotic Solvents (e.g., DCM) : Enhance stability; shelf life >6 months at −20°C. Use UV-Vis spectroscopy (λₐᵦₛ ~280 nm) to track decomposition .

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